molecular formula C12H12INO2 B13722886 Methyl 3-(5-Iodo-3-indolyl)propanoate

Methyl 3-(5-Iodo-3-indolyl)propanoate

Cat. No.: B13722886
M. Wt: 329.13 g/mol
InChI Key: URHWTHTYZBSTPV-UHFFFAOYSA-N
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Description

Methyl 3-(5-Iodo-3-indolyl)propanoate is an indole-derived compound featuring a propanoate ester moiety at the 3-position and an iodine substituent at the 5-position of the indole ring. Indole derivatives are widely studied due to their roles in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules. The iodine substituent introduces unique electronic and steric properties, distinguishing it from analogs with methoxy, methyl, or other functional groups.

Properties

Molecular Formula

C12H12INO2

Molecular Weight

329.13 g/mol

IUPAC Name

methyl 3-(5-iodo-1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H12INO2/c1-16-12(15)5-2-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,2,5H2,1H3

InChI Key

URHWTHTYZBSTPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CNC2=C1C=C(C=C2)I

Origin of Product

United States

Preparation Methods

Direct Iodination of Indole Derivatives

One of the classical approaches to prepare 5-iodo-substituted indole esters is by direct electrophilic iodination of 3-(indolyl)propanoate derivatives. The indole nucleus is selectively iodinated at the 5-position due to its electron-rich aromatic system.

  • Reagents and Conditions: Iodine sources such as iodine (I2), N-iodosuccinimide (NIS), or iodine monochloride (ICl) are commonly used. The reaction is typically conducted in polar aprotic solvents like acetone or acetonitrile at room temperature or slightly elevated temperatures.
  • Example Procedure: A solution of 3-(indolyl)propanoate methyl ester is treated with NIS and silver nitrate (AgNO3) in acetone at room temperature under air atmosphere. The reaction proceeds for several hours until complete consumption of the starting material is confirmed by thin-layer chromatography (TLC) or gas chromatography (GC). The product is then purified by extraction and flash column chromatography to yield the 5-iodo derivative.

Esterification of 3-(5-Iodo-3-indolyl)propanoic Acid

Following iodination, the carboxylic acid functional group on the propanoate chain is esterified to form the methyl ester.

  • Common Methods: Esterification is typically performed by reacting the acid with methanol in the presence of acid catalysts such as sulfuric acid or by using methylating agents like diazomethane or methyl iodide under basic conditions.
  • Alternative Routes: In some cases, the esterification step precedes iodination, where the methyl ester of 3-(3-indolyl)propanoate is iodinated directly.

Palladium-Catalyzed Coupling Reactions

Recent advances have introduced palladium-catalyzed methodologies to synthesize iodinated indole esters with high selectivity and yield.

  • Alcoholysis of 3-Iodopropynamides: A notable protocol involves the palladium(II) acetate/DABCO-catalyzed alcoholysis of 3-iodopropynamides under aerobic conditions to form carbamoylacetates, which can be further transformed into iodinated indole esters.
  • Reaction Conditions: Typically, the reaction is carried out in acetonitrile at room temperature for 12 hours under air. The catalyst loading is minimal (about 2 mol%), and the reaction proceeds with good yields.
  • Advantages: This method offers a facile, efficient, and general route to introduce iodine substituents on the propanoate side chain or indole ring, complementing traditional iodination methods.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Reaction Time Yield (%) Selectivity Notes
Direct Iodination with NIS/AgNO3 NIS, AgNO3, acetone, r.t., air 8–12 hours 70–85 High Mild conditions, selective 5-iodination
Esterification (Acid + MeOH) Methanol, H2SO4 or methyl iodide 2–6 hours 80–90 High Standard Fischer esterification or methylation
Pd(II)-Catalyzed Alcoholysis Pd(OAc)2, DABCO, MeCN, r.t., air 12 hours 75–88 High Efficient, mild, and general method
Indirect Route via Halogen Exchange Sodium iodide, aprotic solvents 1–12 hours 60–80 Moderate Halogen exchange from chloro or bromo precursors

Research Discoveries and Notes

  • The selective iodination at the 5-position of the indole ring is favored due to electronic effects and steric accessibility. The use of N-iodosuccinimide (NIS) in the presence of silver nitrate enhances regioselectivity and yield.
  • Palladium-catalyzed alcoholysis of 3-iodopropynamides represents a novel and efficient synthetic strategy, allowing for the introduction of carbamoyl and ester groups with high functional group tolerance.
  • Halogen exchange reactions can be employed to substitute other halogens (chlorine, bromine) with iodine on the propanoate chain or indole ring using sodium iodide in polar solvents under controlled conditions.
  • Reaction conditions such as temperature, solvent choice, and reaction time critically influence the yield and purity of the final product. For example, esterification is preferably conducted below 200 °C, often around 80–115 °C, under pressure to improve conversion.
  • Purification is generally achieved through acid-base extraction followed by flash chromatography to isolate the pure methyl 3-(5-iodo-3-indolyl)propanoate.

Chemical Reactions Analysis

Types of Reactions

MFCD31977954 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reduction reactions are essential in modifying the chemical structure and properties of the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Substitution reactions are common in organic synthesis and are used to introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD31977954 include oxidizing agents like water radical cations, reducing agents, and various catalysts such as boron trifluoride . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from the reactions of MFCD31977954 depend on the specific reaction conditions and reagents used. For example, the oxidation of aromatic amines can produce quaternary ammonium cations, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

MFCD31977954 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name CAS Number Substituent (Position) Functional Group Molecular Weight (g/mol)* Key Properties/Applications
This compound N/A I (5), ester (3) Propanoate ester ~289 (estimated) Potential cross-coupling substrate
5-Methoxy-2-methyl-3-indoleacetic acid 2882-15-7 OMe (5), Me (2) Acetic acid 233.25 Anti-inflammatory activity
2-(5-Methoxy-1H-indol-3-yl)acetic acid 3471-31-6 OMe (5) Acetic acid 219.23 Intermediate in alkaloid synthesis
Methyl 5-methoxy-1H-indole-3-carboxylate 172595-68-5 OMe (5) Carboxylate ester 219.21 Fluorescent probes
3-(5-Methoxy-1H-indol-3-yl)propanoic acid 39547-16-5 OMe (5) Propanoic acid 233.25 Neurotransmitter analog studies
Methyl 3-(7-Methyl-3-indolyl)propanoate 1255527-69-5 Me (7) Propanoate ester 217.26 Research reagent (no safety data)

*Molecular weights calculated from atomic composition where exact data are unavailable.

Electronic and Steric Influence

  • Iodo vs. Methoxy/Methyl Groups : The iodine atom at position 5 in the target compound is electron-withdrawing and bulky compared to methoxy (electron-donating) or methyl (sterically compact) groups. This difference enhances electrophilic substitution reactivity at the 4- and 6-positions of the indole ring, making it suitable for Suzuki-Miyaura or Ullmann coupling reactions .
  • Ester vs. Acid Functional Groups: Propanoate esters (e.g., this compound) are more lipophilic than carboxylic acids (e.g., 3-(5-Methoxy-1H-indol-3-yl)propanoic acid), influencing bioavailability and membrane permeability in biological systems .

Research Findings and Limitations

While direct studies on this compound are absent in the provided evidence, inferences can be drawn:

  • Spectroscopic Properties : The iodine atom would cause distinct $^{1}\text{H}$-NMR deshielding (e.g., C5 proton) and increased molecular ion intensity in mass spectrometry compared to methoxy analogs.
  • Thermal Stability : Heavier halogens like iodine may reduce thermal stability relative to methyl or methoxy-substituted indoles.

Q & A

Q. Table 1: Common Synthesis Challenges and Solutions

ChallengeSolution
Low iodination efficiencyOptimize stoichiometry of I₂ and reaction time
Ester hydrolysis during workupUse mild aqueous bases (e.g., NaHCO₃) for neutralization

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., iodination at the 5-position) and ester functionality. Key peaks include the indole NH (~10 ppm) and methyl ester (~3.6 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₂H₁₁INO₂).
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
  • X-ray Crystallography (if crystalline): Resolves absolute stereochemistry for chiral analogs .

Advanced: How does the 5-iodo substitution on the indole ring influence the compound’s biological activity compared to halogen-free analogs?

Answer:
The 5-iodo group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.5 vs. ~1.8 for non-iodinated analogs), critical for cellular uptake .
  • Target binding : Iodine’s size and polarizability improve interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Activity can be validated via enzyme inhibition assays (IC₅₀ comparisons) .
  • Stability : Iodine reduces metabolic oxidation at the 5-position, extending half-life in vitro .

Q. Table 2: Bioactivity Comparison with Analogs

CompoundIC₅₀ (Enzyme X)logP
5-Iodo derivative0.8 µM2.5
5-H derivative>10 µM1.8

Advanced: How can researchers resolve contradictory data regarding the compound’s bioactivity across different cell lines?

Answer:
Contradictions may arise from:

  • Cell-specific metabolism : Profile metabolite stability using LC-MS in each cell line .
  • Off-target effects : Perform RNA-seq or proteomics to identify unintended pathways .
  • Assay conditions : Standardize serum concentration, pH, and incubation time. Include positive/negative controls (e.g., known inhibitors) .

Advanced: What computational strategies are recommended for predicting the compound’s interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., receptors, enzymes). Validate with mutagenesis studies .
  • QSAR modeling : Correlate structural features (e.g., iodine presence, ester length) with activity data from analogs .
  • MD simulations : Assess binding stability over 100+ ns trajectories (AMBER or GROMACS) .

Basic: How should the compound be stored to maintain stability during long-term experiments?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials .
  • Solubility : Prepare stock solutions in DMSO (dry) to prevent hydrolysis. Confirm stability via HPLC before each use .

Advanced: What challenges arise when scaling up the synthesis of this compound for industrial research?

Answer:

  • Reactor design : Continuous flow systems improve heat dissipation during exothermic iodination .
  • Waste management : Recover iodine via ion-exchange resins .
  • Quality control : Implement inline PAT (Process Analytical Technology) tools for real-time monitoring .

Advanced: How does the position of iodination (e.g., 5- vs. 6-iodo) impact the compound’s reactivity in downstream modifications?

Answer:

  • 5-Iodo : Favors Suzuki-Miyaura cross-coupling due to lower steric hindrance .
  • 6-Iodo : May hinder reactivity due to proximity to the indole NH. Compare yields using Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) .

Advanced: What strategies are effective for separating stereoisomers of structurally related indole propanoates?

Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Advanced: How can researchers identify the primary molecular targets of this compound in complex biological systems?

Answer:

  • Affinity chromatography : Immobilize the compound on sepharose beads for pull-down assays .
  • Thermal proteome profiling (TPP) : Monitor protein denaturation shifts via mass spectrometry .
  • CRISPR screening : Perform genome-wide knockout screens to identify sensitivity genes .

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